4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline
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Overview
Description
4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline is an organic compound that features a thiazole ring, an aniline group, and a methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 3-methylphenol with 2-bromo-1-chloroethane to form 3-methylphenoxyethyl bromide. This intermediate is then reacted with thiourea to form the thiazole ring. Finally, the thiazole intermediate is coupled with aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the aniline group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(3-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline
- 4-{2-[(3-Methoxyphenoxy)methyl]-1,3-thiazol-4-yl}aniline
- 4-{2-[(3-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}aniline
Uniqueness
4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline is unique due to the presence of the methyl group on the phenoxy moiety, which can influence its reactivity and interaction with other molecules
Properties
CAS No. |
62178-18-1 |
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Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[2-[(3-methylphenoxy)methyl]-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C17H16N2OS/c1-12-3-2-4-15(9-12)20-10-17-19-16(11-21-17)13-5-7-14(18)8-6-13/h2-9,11H,10,18H2,1H3 |
InChI Key |
KCYUELBFDLIZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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